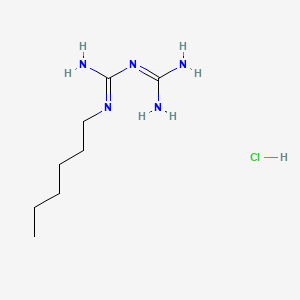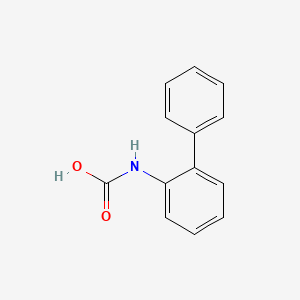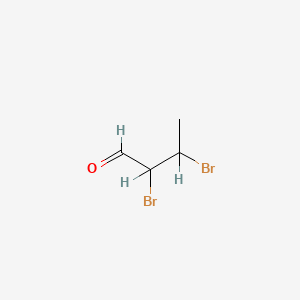
5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione
Vue d'ensemble
Description
5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione is a complex organic compound belonging to the tetracycline class of antibiotics. It is known for its potent antibacterial properties and is used in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, including the condensation of specific precursors under controlled conditions. The reaction typically involves the use of strong oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione involves large-scale chemical reactions carried out in reactors. The process requires precise control of temperature, pressure, and pH to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The reactions can yield a range of products, including derivatives and analogs of the original compound, which may have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, the compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: In biological research, it serves as a tool for studying bacterial resistance mechanisms and the mode of action of antibiotics.
Medicine: Medically, it is used as an antibiotic to treat bacterial infections, particularly those caused by gram-positive bacteria.
Industry: In the pharmaceutical industry, it is employed in the production of various antibacterial drugs and formulations.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the addition of amino acids to the growing peptide chain. This disruption of protein synthesis ultimately leads to bacterial cell death.
Molecular Targets and Pathways: The primary molecular target is the bacterial ribosome, specifically the 30S subunit. The compound interferes with the translation process, leading to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Tetracycline
Doxycycline
Minocycline
Uniqueness: 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione is unique in its chemical structure and antibacterial spectrum. It has a higher potency and a broader range of activity compared to some other tetracycline antibiotics.
Propriétés
IUPAC Name |
5,12-dihydroxy-7-methoxy-3,4-dihydro-1H-tetracene-2,6,11-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-4,21,23H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARVIPGFLHZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(=O)CC4)C(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536628 | |
| Record name | 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59325-97-2 | |
| Record name | 5,12-Dihydroxy-7-methoxy-3,4-dihydrotetracene-2,6,11(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)




![Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3061097.png)




![[(Oxiran-2-yl)methyl]phosphonic acid](/img/structure/B3061102.png)

![N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine](/img/structure/B3061106.png)

